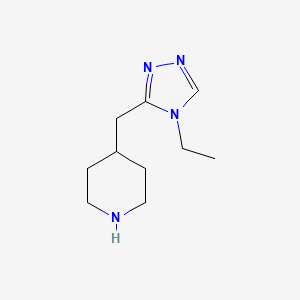

4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Vue d'ensemble

Description

The compound “4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a 1,2,4-triazole ring . Piperidine is a six-membered ring with one nitrogen atom, and 1,2,4-triazole is a five-membered ring with three nitrogen atoms . The ethyl group attached to the triazole ring suggests that this compound might have lipophilic properties, which could influence its behavior in biological systems .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and 1,2,4-triazole rings in separate steps, followed by a coupling reaction . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,4-triazole rings . These rings would likely be connected by a single bond, with the ethyl group attached to one of the nitrogen atoms in the triazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazole ring and the piperidine ring . These nitrogen atoms could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitrogen atoms could result in hydrogen bonding interactions, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Antagonist Activity

- 5-HT2 Antagonist Activity : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating piperidine groups, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Compounds showed potent 5-HT2 antagonist activity, indicating their potential use in treating conditions mediated by this receptor (Watanabe et al., 1992).

Antimicrobial Activity

- Novel 1,2,4-Triazole Derivatives : Research into 1,2,4-triazole derivatives, including those with piperidine modifications, has demonstrated good to moderate antimicrobial activities against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).

Antifungal and Antihypertensive Agents

- Potential Antihypertensive Agents : Certain 1,2,4-triazolo[1,5-alpha]pyrimidines with piperidine moieties have shown promising antihypertensive activity, indicating their utility in developing new treatments for high blood pressure (Bayomi et al., 1999).

EGFR Inhibitors in Cancer Research

- EGFR Inhibition for Anti-cancer Properties : Studies involving density functional theory and molecular docking on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors reveal their potential anti-cancer activity, highlighting the therapeutic applications of such compounds in cancer treatment (Karayel, 2021).

Corrosion Inhibition

- Corrosion Inhibition in Seawater : Piperidine derivatives have been evaluated for their efficacy in inhibiting the corrosion of brass in natural seawater, demonstrating the potential of these compounds in protecting metals from corrosion in marine environments (Raj & Rajendran, 2013).

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been known to interact with the iron in the heme moiety of cyp-450 .

Mode of Action

It is suggested that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the activity of the enzyme.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with various biochemical pathways through hydrogen-bonding and dipole interactions .

Pharmacokinetics

It is suggested that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine. For instance, overuse and misuse of similar compounds in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution . This pollution can exert strong selection pressure on bacteria, potentially influencing the compound’s action .

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-ethyl-1,2,4-triazol-3-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-14-8-12-13-10(14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTGYCNPVYGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)

![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)

![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)

![2-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470117.png)